molecular formula C17H18FNO2S B2774642 N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-20-9

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2774642
CAS No.: 877650-20-9
M. Wt: 319.39
InChI Key: LOGBTBGBKLSHIV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a thiophene ring, and an oxane carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with thiophene-2-carboxylic acid under specific conditions. The process may include steps such as:

    Formation of the amide bond: This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Cyclization: The intermediate product undergoes cyclization to form the oxane ring, which can be facilitated by heating and using catalysts.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:

    Continuous flow reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are employed.

    Substitution: Conditions may include the use of strong bases like NaH (sodium hydride) or KOH (potassium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound can interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-14-5-3-13(4-6-14)12-19-16(20)17(7-9-21-10-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGBTBGBKLSHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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